molecular formula C14H10FN3 B12572570 N'-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide CAS No. 184903-76-2

N'-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide

Cat. No.: B12572570
CAS No.: 184903-76-2
M. Wt: 239.25 g/mol
InChI Key: YWTOZMFAZTYJBF-UHFFFAOYSA-N
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Description

N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide is an organic compound that features a cyanophenyl group and a fluorobenzene moiety linked by a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide typically involves the reaction of 4-cyanophenylamine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)glycine: An amino acid derivative with similar structural features.

    N-(4-Cyanophenyl)thiourea: A thiourea derivative with comparable functional groups.

    N,N’-Bis(4-cyanophenyl)piperazine: A piperazine derivative with two cyanophenyl groups .

Uniqueness

N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide is unique due to the presence of both a cyanophenyl group and a fluorobenzene moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

184903-76-2

Molecular Formula

C14H10FN3

Molecular Weight

239.25 g/mol

IUPAC Name

N'-(4-cyanophenyl)-3-fluorobenzenecarboximidamide

InChI

InChI=1S/C14H10FN3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-8H,(H2,17,18)

InChI Key

YWTOZMFAZTYJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NC2=CC=C(C=C2)C#N)N

Origin of Product

United States

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